molecular formula C20H21ClN4O3S B15110917 N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15110917
M. Wt: 432.9 g/mol
InChI Key: VUVRKDVOSNOLJD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 485342-50-5) is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl, 4-methoxyphenyl, and a sulfanyl-linked acetamide group. Its molecular formula is C₁₉H₁₉ClN₄O₂S, with a molar mass of 402.9 g/mol . The compound’s structure includes a 3-chloro-4-methoxyphenyl moiety on the acetamide nitrogen and a 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl group, contributing to its physicochemical properties (predicted density: 1.32 g/cm³; pKa: ~12.31) . This compound belongs to a broader class of 1,2,4-triazole derivatives studied for their biological activities, including insect olfactory receptor modulation and enzyme inhibition.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21ClN4O3S/c1-4-25-19(13-5-8-15(27-2)9-6-13)23-24-20(25)29-12-18(26)22-14-7-10-17(28-3)16(21)11-14/h5-11H,4,12H2,1-3H3,(H,22,26)

InChI Key

VUVRKDVOSNOLJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

SAR Insights :

  • Triazole R₁/R₂ Groups: Ethyl and aromatic substituents (e.g., 4-methoxyphenyl, pyridinyl) enhance hydrophobic interactions with target receptors.
  • Acetamide R₃ Groups : Chloro and methoxy substituents (as in the target compound) increase electrophilicity and may influence binding to insect olfactory receptors, as seen in Orco agonists/antagonists .

Orco Receptor Modulation

Key findings from analogues include:

  • VUAA1 : Activates Orco in Drosophila and mosquitoes, inducing calcium influx (EC₅₀ ~20 µM) . Its 3-pyridinyl group is critical for receptor binding .
  • OLC-12 : Used as a positive control in electrophysiology (e.g., Rhodnius prolixus studies) to validate receptor expression .
  • Antagonist OLC-15: N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide inhibits Orco, demonstrating that minor substituent changes (e.g., butyl vs. ethyl) reverse activity .

The target compound’s 4-methoxyphenyl and chloro groups may confer selectivity for specific insect receptors, though empirical data are lacking.

Enzyme Inhibition and Physicochemical Properties

Compounds like 7h (2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide) exhibit enzyme inhibitory activity, suggesting the sulfanyl-acetamide moiety’s versatility . The target compound’s higher molar mass (402.9 vs. 369.4 for OLC-12) may reduce bioavailability compared to smaller analogues .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound characterized by its complex molecular structure (C20H21ClN4O2S), has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

The 1,2,4-triazole scaffold is known for its broad spectrum of antimicrobial activities. Research indicates that compounds containing this moiety exhibit significant antifungal and antibacterial effects:

  • Antifungal Activity : Studies have shown that triazole derivatives can effectively inhibit various fungal strains. For instance, compounds similar to this compound demonstrated an EC50 value ranging from 0.0087 to 0.0309 g/L against Gibberella species, outperforming traditional antifungals like triadimefon .
  • Antibacterial Activity : The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, triazole derivatives have been reported to show MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The triazole ring is also associated with anticancer properties. Research indicates that derivatives of this structure can inhibit tumor cell proliferation:

  • Mechanism of Action : Triazoles may interfere with cell cycle progression and induce apoptosis in cancer cells. For instance, specific derivatives have shown effectiveness in inhibiting the growth of breast cancer cell lines through modulation of key signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds:

Structural FeatureActivityReference
Substituents on the phenyl ringEnhanced antifungal activity
Presence of sulfur moietyIncreased antibacterial potency
Alkyl chain lengthOptimal length improves solubility and bioavailability

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives, researchers synthesized several compounds based on the this compound framework. These derivatives were tested for their biological activities:

  • Synthesis Method : Microwave-assisted synthesis was employed to enhance yield and reduce reaction time.
  • Biological Testing : The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays.

Results indicated that some derivatives exhibited significantly improved activity compared to their precursors, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Clinical Implications

A clinical study investigated the use of triazole-based compounds in treating resistant infections. The findings suggested that derivatives similar to this compound could provide a new avenue for overcoming resistance in bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the construction of the 1,2,4-triazole core. A common approach includes:

Core formation : Reacting hydrazine derivatives with carbon disulfide or thiourea to form the triazole ring.

Substituent introduction : Alkylation or nucleophilic substitution to attach the ethyl and methoxyphenyl groups.

Acetamide linkage : Coupling the triazole-thiol intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or ethanol .

  • Optimization : Control reaction temperature (20–25°C), use anhydrous solvents, and monitor pH to prevent side reactions. Recrystallization from ethanol-DMF improves purity .

Q. Which analytical techniques are critical for structural confirmation?

  • Primary methods :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., sulfanyl and acetamide linkages) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl/methyl substituents .
  • 2D NMR (COSY, HSQC) : Validates connectivity between triazole and acetamide moieties .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1070 for C₂₄H₁₉ClN₄O₃S) .

Q. What preliminary biological activities have been reported for similar triazole-acetamide derivatives?

  • Antimicrobial activity : Derivatives with 4-chlorophenyl and methoxyphenyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : Triazole-thioacetamides inhibit kinase pathways (e.g., EGFR) with IC₅₀ values <10 µM in HeLa cells .
  • Mechanistic insight : The –N–C–S motif in triazoles disrupts bacterial cell wall synthesis or enzyme cofactor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Key strategies :

Assay standardization : Compare results under identical conditions (e.g., pH, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

Structural validation : Ensure synthesized compounds match reported structures via crystallography or NMR to rule out isomerism .

Substituent analysis : Evaluate how ethyl vs. methyl groups on the triazole ring affect solubility and target binding .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • In silico models :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability (%F >50), blood-brain barrier permeability (logBB <0.3), and CYP450 interactions .
  • Molecular docking : Autodock Vina or Schrödinger Suite to simulate binding to targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Critical modifications :

Substituent Effect on Activity Reference
4-Methoxyphenyl↑ Solubility, ↓ cytotoxicity
Ethyl group (triazole)↑ Metabolic stability
Chlorophenyl↑ Antimicrobial potency
  • Method : Synthesize analogs with halogens (F, Br) or bulkier groups (e.g., cyclohexyl) and compare bioactivity .

Q. What strategies improve yield in large-scale synthesis?

  • Process refinements :

  • Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling to attach aryl groups (yield >85%) .
  • Flow chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and byproducts .
  • Purification : Flash chromatography (hexane:EtOAc 3:1) followed by recrystallization achieves >98% purity .

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